molecular formula C12H20N4O5S B1457391 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate CAS No. 1417567-67-9

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate

Cat. No.: B1457391
CAS No.: 1417567-67-9
M. Wt: 332.38 g/mol
InChI Key: LDOGSBGQKXYWDD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C12H20N4O5S and a molecular weight of 332.38 g/mol. It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-(4-Methoxyphenyl)piperazine-1-carboximidamide is 1S/C12H17N3O2/c1-17-11-4-2-10 (3-5-11)14-6-8-15 (9-7-14)12 (13)16/h2-5H,6-9H2,1H3, (H2,13,16) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 235.29 .

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the design of drugs due to its versatility and presence in a wide array of therapeutic agents. Piperazine derivatives have found applications in treating conditions such as depression, psychosis, anxiety, cancer, viral infections, and cardiovascular diseases. The slight modification of substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. This adaptability underscores the chemical's broad utility in pharmaceutical development, with research highlighting its incorporation into CNS agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory drugs, among others (Rathi et al., 2016).

Molecular Design and Pharmacophoric Activities

The synthesis and evaluation of piperazine and its analogs have shown a broad spectrum of pharmacophoric activities. Recent years have seen the development of new methods for synthesizing derivatives, highlighting the compound's potential in drug design. This versatility is further evidenced by piperazine's role in the development of drugs with various pharmacokinetic and pharmacodynamic properties, contributing to the discovery of novel therapeutic agents (Mohammed et al., 2015).

Piperazine in Antidepressants

The presence of a piperazine substructure is a common feature in many marketed antidepressants, suggesting its significant role beyond merely influencing CNS pharmacokinetics. Piperazine's contribution to specific binding conformations of antidepressant agents indicates its crucial role in the efficacy of these drugs. Research has provided critical insights into how piperazine influences the design and development of novel antidepressant compounds, offering clues for structural optimizations to enhance the efficacy and potency of piperazine-based antidepressants (Kumar et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGSBGQKXYWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-70-9
Record name 1-Piperazinecarboximidamide, 4-(4-methoxyphenyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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